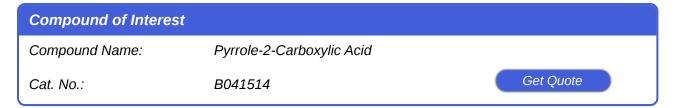


Spectroscopic Profile of Pyrrole-2-Carboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Pyrrole-2-Carboxylic Acid** (PCA), a molecule of significant interest in medicinal chemistry and natural product synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Pyrrole-2-Carboxylic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Chemical Shift (ppm)	Multiplicity	Assignment	Solvent	Frequency (MHz)	Reference
12.2	br s	СООН	DMSO-d ₆	399.65	[1]
11.72	br s	NH	DMSO-d ₆	399.65	[1]
7.05	m	H5	Acetone-d ₆	300	[1]
6.970	t	H5	DMSO-d ₆	399.65	[1]
6.88	dd	Н3	Acetone-d ₆	300	[1]
6.751	dd	Н3	DMSO-d ₆	399.65	[1]
6.20	m	H4	Acetone-d ₆	300	[1]
6.147	t	H4	DMSO-d ₆	399.65	[1]
6.94	-	H3/H5	CD₃OD	600	[2]
6.84	-	H3/H5	CD₃OD	600	[2]
6.17	-	H4	CD₃OD	600	[2]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment	Solvent	Reference
162.8	C=O	DMSO-d ₆	[3]
130.4	C2	DMSO-d ₆	[3]
122.9	C5	DMSO-d ₆	[3]
115.3	C3	DMSO-d ₆	[3]
109.4	C4	DMSO-d ₆	[3]

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Description of Vibration	Reference
3465	N-H Stretch (in CCI4 solution)	[4]
2500-3300	O-H Stretch (broad, H-bonded)	[5][6]
1710-1760	C=O Stretch	[5][6]
1670	C=O Stretch (in CCl ₄ solution)	[4]
1622	C=O Stretch (Raman, solid)	[4]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	lon	Technique	Reference
111	100	[M] ⁺	El	[7]
94	~80	[M-OH] ⁺	El	[7]
66	~60	[M-COOH]+	El	[7]
39	~55	-	El	[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A standard protocol involves dissolving approximately 5-10 mg of **Pyrrole-2-Carboxylic Acid** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a 5 mm NMR tube.[1] The concentration can be adjusted to achieve optimal signal-to-noise ratio. For certain experiments, the pH of the sample may be adjusted. [2]
- Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a Bruker or similar high-field NMR spectrometer operating at frequencies ranging from 300 MHz to 600 MHz for protons.[1][2]



- ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key
 parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range (typically 0-15 ppm), and a
 relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the
 ¹³C spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g.,
 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller
 gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary
 compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid-state analysis, two common methods are employed:
 - KBr Pellet: A small amount of Pyrrole-2-Carboxylic Acid is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]
 - Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste,
 which is then placed between two salt plates (e.g., NaCl or KBr).[3]
 - Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal.[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor
 27 or a Nicolet Magna IR 550 Series II, is typically used.[2][4]
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

Mass Spectrometry (MS)

- · Sample Introduction and Ionization:
 - Electron Ionization (EI): The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron

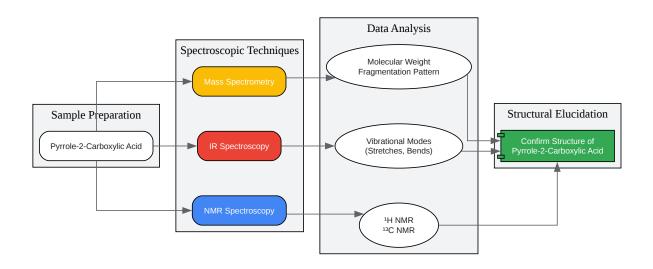


beam (typically 70 eV) to induce ionization and fragmentation.[7]

- Electrospray Ionization (ESI): For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and sprayed through a charged capillary to form ions.[2] This is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak.
- Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.
- Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Pyrrole-2-Carboxylic Acid**.



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Caption: Workflow for the spectroscopic analysis of Pyrrole-2-Carboxylic Acid.

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